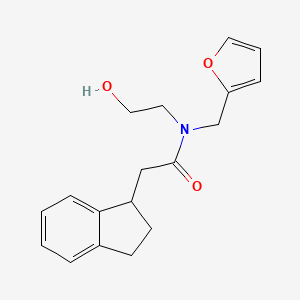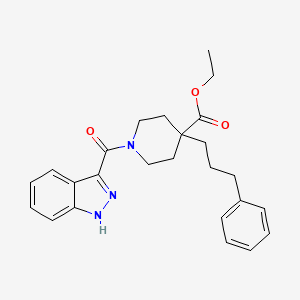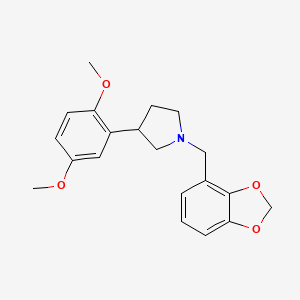
2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds like 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide involves multifaceted strategies that leverage the reactivity of functional groups to construct the molecule systematically. While specific synthesis pathways for this compound are not detailed in the provided literature, general practices involve stepwise reactions that carefully introduce and protect functional groups, optimize yields, and ensure purity (Chidrawar, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through various spectroscopic techniques including NMR, IR, and mass spectrometry, providing insights into the arrangement of atoms and the configuration of functional groups. These analyses are crucial for confirming the identity and purity of the synthesized compounds, offering a deep understanding of their chemical behavior (Ranney & Oppermann, 1979).
Chemical Reactions and Properties
The chemical reactivity of 2-(2,3-dihydro-1H-inden-1-yl)-N-(2-furylmethyl)-N-(2-hydroxyethyl)acetamide can be influenced by its functional groups, leading to a variety of chemical reactions. These reactions can include hydrolysis, oxidation, and condensation, each modifying the compound's structure and potentially its biological activity. The specific chemical properties are determined by the nature of the substituents and their arrangement within the molecule, affecting solubility, stability, and reactivity (Kumar, Sushil, & Khan, 2020).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are integral for understanding the behavior of chemical compounds in various environments. These properties are typically assessed through experimental measurements and can provide insights into the compound's utility in different applications. The physical properties are influenced by the molecular structure, intermolecular forces, and the presence of functional groups (Tittarelli et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with other chemicals, stability under different conditions, and degradation pathways, are critical for its potential applications. Studies on similar compounds have shown that functional groups such as esters, amides, and ethers play a significant role in determining chemical reactivity and compatibility with biological systems, affecting their metabolism and potential toxicity (Cai et al., 2022).
Aplicaciones Científicas De Investigación
Chemoselective Acetylation for Antimalarial Drugs
Chemoselective monoacetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, is crucial for antimalarial drug development. This process involves using enzymes as catalysts, highlighting the compound's role in facilitating selective reactions important for medicinal chemistry (Magadum & Yadav, 2018).
Anticancer Activity
The synthesis and investigation of anticancer activity in derivatives of 1H-inden-1-one substituted acetamides reveal the potential therapeutic applications of structurally similar compounds. These studies showcase the importance of the indenyl moiety in developing novel anticancer agents (Karaburun et al., 2018).
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives forming coordination complexes with metals demonstrates the compound's utility in creating supramolecular architectures with significant antioxidant activity. This application is crucial in developing compounds with potential therapeutic benefits, especially as antioxidants (Chkirate et al., 2019).
Analgesic and Antipyretic Agents
The green synthesis approach for designing paracetamol analogs, incorporating acetamide derivatives, indicates the role of such compounds in developing environmentally friendly pharmaceuticals with potential analgesic and antipyretic properties (Reddy et al., 2014).
Alzheimer's Disease Therapy
Exploration of synthetic multifunctional amides, including acetamide derivatives, as therapeutic agents for Alzheimer's disease through enzyme inhibition, provides insight into the potential use of similar compounds in neurodegenerative disease treatment (Hassan et al., 2018).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)-N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-10-9-19(13-16-5-3-11-22-16)18(21)12-15-8-7-14-4-1-2-6-17(14)15/h1-6,11,15,20H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPVDKNYYXOOJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CC(=O)N(CCO)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4533943.png)
![4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4533949.png)
![N-ethyl-5-{[4-(3-fluorobenzyl)piperazin-1-yl]carbonyl}pyrimidin-2-amine](/img/structure/B4533957.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2,3,6-trifluorobenzyl)piperidine](/img/structure/B4533961.png)
![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]spiro[azepane-4,2'-chromene]](/img/structure/B4533968.png)
![N-{1-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4533973.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B4533992.png)

![2-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzamide](/img/structure/B4534005.png)
![2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B4534018.png)
![N-(1-{1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B4534026.png)
![1'-[(4-chlorophenoxy)acetyl]-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B4534037.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B4534065.png)